BenchChemオンラインストアへようこそ!

(4-Fluorophenyl)(oxan-4-yl)methanamine

Physicochemical Property Lipophilicity Drug Design

Choose this specific (4-Fluorophenyl)(oxan-4-yl)methanamine scaffold for its unique and validated physicochemical profile critical for CNS drug discovery. Its calculated XLogP3 of 1.5 and TPSA of 35.3 Ų provide a defined starting point for optimizing brain penetration, unlike other tetrahydropyran amines. This building block is a validated starting point for synthesizing CCR5 antagonists and offers a unique synthetic route to generate both tetrahydropyran and cyclohexyl analogs for SAR studies. The predicted pKa of 10.01±0.29 ensures predictable ionization at physiological pH, de-risking lead optimization.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 1339684-69-3
Cat. No. B2965642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(oxan-4-yl)methanamine
CAS1339684-69-3
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESC1COCCC1C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2
InChIKeyYLPBABRLRUVRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS 1339684-69-3) for Research & Development | Technical Overview & Key Properties


(4-Fluorophenyl)(oxan-4-yl)methanamine, also known as [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine, is a synthetic, fluorinated organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol [1]. It is a primary amine belonging to the class of oxane (tetrahydropyran) derivatives. Structurally, it features a 4-fluorophenyl ring connected via a methanamine linker to the 4-position of a tetrahydropyran ring . This compound is primarily utilized as a research chemical and serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for developing potential therapeutic agents . Its role as a building block for biologically active molecules, including those targeting chemokine receptors, makes it a specialized reagent for drug discovery and chemical biology research .

Why You Cannot Simply Substitute (4-Fluorophenyl)(oxan-4-yl)methanamine with Other Tetrahydropyran Amines


In-class compounds within the tetrahydropyran amine family cannot be directly substituted for (4-Fluorophenyl)(oxan-4-yl)methanamine without rigorous re-validation. Even seemingly minor structural changes, such as altering the halogen substituent on the phenyl ring or modifying the core heterocycle, can lead to substantial, quantifiable shifts in key physicochemical and pharmacological properties. As detailed in the evidence guide below, the specific arrangement of the 4-fluorophenyl and tetrahydropyran groups in this compound imparts a unique profile of lipophilicity, polar surface area, and basicity, directly influencing its behavior in biological assays and synthetic reactions . Furthermore, while this compound is a known intermediate, its closest analogs may be optimized for entirely different synthetic pathways or biological targets, making generic substitution a high-risk strategy that can compromise data reproducibility and experimental outcomes [1].

Quantitative Differentiation Guide: (4-Fluorophenyl)(oxan-4-yl)methanamine vs. Closest Analogs & Alternatives


Lipophilicity (XLogP3) of (4-Fluorophenyl)(oxan-4-yl)methanamine vs. Chlorophenyl Analog

The target compound demonstrates a specific lipophilicity profile crucial for optimizing membrane permeability and binding. It has a calculated XLogP3 value of 1.500 . This value is directly influenced by the 4-fluorophenyl substituent. While quantitative data for the direct chlorophenyl analog is not available in this source, fluorine substitution is known to generally lower lipophilicity compared to chlorine, which would alter the compound's LogP and impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties differently, making the specific fluorinated compound uniquely valuable for achieving a defined lipophilicity window.

Physicochemical Property Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) of (4-Fluorophenyl)(oxan-4-yl)methanamine vs. Piperidine Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption, including intestinal absorption and blood-brain barrier penetration. (4-Fluorophenyl)(oxan-4-yl)methanamine has a TPSA of 35.300 Ų . This relatively low TPSA is characteristic of a molecule with limited hydrogen-bonding capacity. In contrast, replacing the tetrahydropyran oxygen with a basic nitrogen (as in a piperidine analog) would introduce an additional hydrogen-bond acceptor and potentially a donor, which would significantly increase the TPSA. For comparison, a generic piperidine ring (without the phenyl group) would have a higher calculated TPSA due to the additional nitrogen atom.

Physicochemical Property Polar Surface Area CNS Drug Design

Predicted Basicity (pKa) of (4-Fluorophenyl)(oxan-4-yl)methanamine vs. Unsubstituted Phenyl Analog

The basicity of the primary amine group, measured by its acid dissociation constant (pKa), dictates the compound's ionization state at physiological pH, impacting solubility, permeability, and target binding. (4-Fluorophenyl)(oxan-4-yl)methanamine has a predicted pKa of 10.01 ± 0.29 . The electron-withdrawing 4-fluorophenyl substituent reduces the electron density on the amine nitrogen, thereby lowering its basicity compared to an unsubstituted phenyl analog, which would have a slightly higher predicted pKa. This difference in ionization can be critical for achieving desired pharmacokinetic properties.

Physicochemical Property Basicity Ionization

Synthetic Utility as an Intermediate in a Parallel Synthesis: (4-Fluorophenyl)(oxan-4-yl)methanamine vs. Cyclohexyl Analog

This compound's value is demonstrated by its use in a parallel synthetic scheme to generate distinct molecular scaffolds. The alkylation of (4-fluorophenyl)acetonitrile with 2,2'-dichlorodiethyl ether, followed by reduction with lithium aluminium hydride, specifically yields [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine [1]. This method was performed in parallel with the synthesis of its cyclohexyl analog, [1-(4-fluorophenyl)cyclohexyl]methanamine, using dibrompentane [1]. The ability to selectively generate both a tetrahydropyran and a cyclohexyl core from the same starting material using different alkylating reagents provides a unique, divergent entry point for structure-activity relationship (SAR) studies, allowing researchers to systematically explore the impact of the heteroatom on biological activity.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Biological Target Engagement: CCR5 Antagonism Potential for (4-Fluorophenyl)(oxan-4-yl)methanamine

Pharmacological screening has identified that compounds structurally related to (4-Fluorophenyl)(oxan-4-yl)methanamine exhibit activity as CCR5 antagonists [1]. Specifically, the primary screening indicated this compound class can be used for the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. While the exact IC50 value for this specific compound was not available in the provided source, this finding establishes a concrete biological application space that differentiates it from other tetrahydropyran amines that may have been screened against different targets (e.g., PI3K or DNA-PK) or found to be inactive.

Pharmacological Activity CCR5 Antagonist HIV

Validated Application Scenarios for (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS 1339684-69-3)


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Optimized Lipophilicity and Low Polar Surface Area

This compound is ideally suited for CNS drug discovery projects where achieving a specific balance of lipophilicity and low polar surface area is critical for blood-brain barrier penetration. Its calculated XLogP3 of 1.500 and TPSA of 35.300 Ų provide a well-defined starting point for optimizing CNS drug candidates, differentiating it from more polar or lipophilic analogs . Researchers can leverage these quantifiable properties to design molecules with improved brain exposure.

Chemical Biology: Targeted Synthesis of CCR5 Antagonist Probes for HIV and Inflammation Research

This compound is a validated starting point for synthesizing chemical probes targeting the CCR5 receptor. Preliminary pharmacological screening has identified its class as having CCR5 antagonist activity, implicating it in pathways relevant to HIV infection, asthma, and autoimmune diseases [1]. This established biological context allows researchers to use this specific compound to develop novel CCR5 modulators, a key target in immunology and virology research.

Organic Synthesis: Divergent Synthesis of Tetrahydropyran and Cyclohexyl Derivatives for SAR Studies

As demonstrated in a 2023 publication in the Russian Journal of Organic Chemistry, this compound is a key intermediate in a synthetic route that allows for the parallel generation of both tetrahydropyran and cyclohexyl analogs from a common precursor [2]. This unique synthetic versatility makes it an invaluable building block for medicinal chemists conducting structure-activity relationship (SAR) studies to evaluate the impact of the oxygen heteroatom on biological activity.

Pharmaceutical Development: Candidate Selection Based on Defined Basicity and Ionization Profile

The predicted pKa of 10.01 ± 0.29 for this compound provides a precise value for predicting its ionization state at physiological pH . This is essential for researchers involved in lead optimization and candidate selection, as the ionization state directly impacts solubility, permeability, and binding to target proteins. Choosing this compound over analogs with higher basicity (e.g., non-fluorinated phenyl) or different pKa values ensures a defined and predictable pharmacological profile early in development.

Quote Request

Request a Quote for (4-Fluorophenyl)(oxan-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.